N-(2,5-dichlorophenyl)-2-formylhydrazinecarbothioamide
Overview
Description
N-(2,5-dichlorophenyl)-2-formylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C8H7Cl2N3OS and its molecular weight is 264.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.9686884 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Solubility and Dissolution Thermodynamics
Studies on solubility and dissolution thermodynamics provide foundational knowledge for the formulation of pharmaceutical compounds. For instance, the solubility of N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, an isoniazid (INH) analog, has been thoroughly investigated in different solvents and temperatures, indicating its potential for formulation development in pharmaceutical industries (Shakeel, Bhat, & Haq, 2014). This research aids in understanding how such compounds can be dissolved and delivered effectively in medical applications.
Antibacterial Activity
Thiosemicarbazides and their derivatives have been synthesized and evaluated for antibacterial activity against various bacterial strains. This includes studies on compounds like 2-(2-(4-chlorophenyl)acetyl)-N-arylhydrazinecarbothioamides and their potential as antibacterial agents, demonstrating the role of structural modifications in enhancing antibacterial efficacy (Desai, Bhavsar, Shah, & Saxena, 2008).
Fluorescent Probes and Sensors
Hydrazine-carbothioamide-based compounds have been utilized as fluorescent probes for the detection of metal ions, such as Zn2+. For example, a practical fluorescent chemosensor was developed for selective Zn2+ detection in various samples, illustrating the compound's utility in environmental monitoring and biological imaging (Suh, Gil, Yoon, Kim, & Kim, 2022).
Corrosion Inhibition
Thiosemicarbazide derivatives have been investigated as corrosion inhibitors for metals in acidic environments. Studies reveal their efficacy in protecting metals like mild steel, linking molecular structure to inhibition performance and offering insights into environmentally friendly corrosion protection strategies (Ebenso, Isabirye, & Eddy, 2010).
Anticonvulsant and Muscle Relaxant Activities
Research into the anticonvulsant and muscle relaxant activities of hydrazinecarbothioamide derivatives has shown promising results. Compounds synthesized for this purpose exhibited significant efficacy in preclinical models, highlighting their potential in developing new treatments for epilepsy and related neurological conditions (Sharma, Verma, Sharma, & Prajapati, 2013).
Properties
IUPAC Name |
N-[(2,5-dichlorophenyl)carbamothioylamino]formamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3OS/c9-5-1-2-6(10)7(3-5)12-8(15)13-11-4-14/h1-4H,(H,11,14)(H2,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWPAMMEHLVLFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=S)NNC=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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